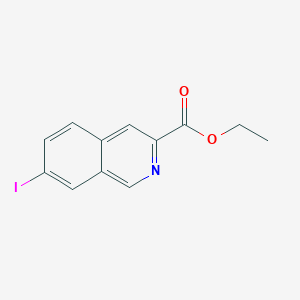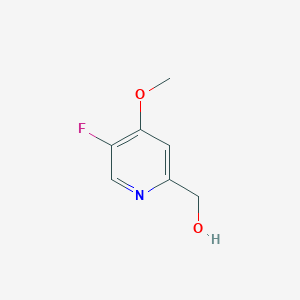
3-(1-Azetidinylmethyl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Azetidinylmethyl)-2-methylpyridine is a compound that features a pyridine ring substituted with a 1-azetidinylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azetidinylmethyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with 1-azetidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1-Azetidinylmethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azetidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Azetidinylmethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Azetidinylmethyl)-2-methylpyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(1-Azetidinylmethyl)-benzoic acid
- 3-(1-Azetidinylmethyl)-benzophenone
- 3-(1-Azetidinylmethyl)-benzonitrile
Uniqueness
3-(1-Azetidinylmethyl)-2-methylpyridine is unique due to the presence of both a pyridine ring and an azetidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group on the pyridine ring further differentiates it from other similar compounds, potentially affecting its reactivity and binding characteristics.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
3-(azetidin-1-ylmethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2/c1-9-10(4-2-5-11-9)8-12-6-3-7-12/h2,4-5H,3,6-8H2,1H3 |
InChIキー |
LQZPQUYUFSLAGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


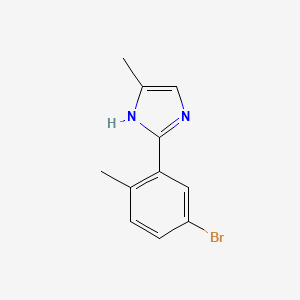

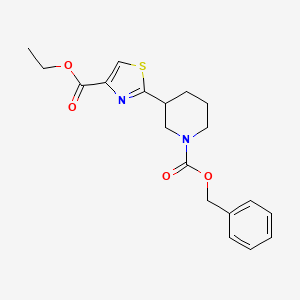
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

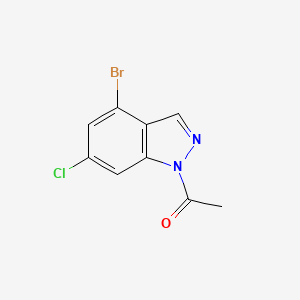

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)

![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

